molecular formula C14H10ClFN2O3S B2900446 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate CAS No. 1396748-57-4

1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate

Cat. No.: B2900446
CAS No.: 1396748-57-4
M. Wt: 340.75
InChI Key: IDOBZFCJXUIMQK-UHFFFAOYSA-N
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Description

1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the methyl group: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonation: The methylated benzimidazole is reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: A simpler compound with similar biological activities.

    3-chloro-4-fluorobenzenesulfonate: Shares the sulfonate group but lacks the benzimidazole core.

    1-methyl-1H-benzo[d]imidazole: Similar structure but without the sulfonate group.

Uniqueness

1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate is unique due to the combination of the benzimidazole core and the sulfonate group, which provides a balance of hydrophobic and hydrophilic properties.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 3-chloro-4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3S/c1-18-8-17-13-6-9(2-5-14(13)18)21-22(19,20)10-3-4-12(16)11(15)7-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOBZFCJXUIMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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